molecular formula C12H3Br7 B14306857 1,1'-Biphenyl, 2,2',3,4,5,6,6'-heptabromo- CAS No. 119264-57-2

1,1'-Biphenyl, 2,2',3,4,5,6,6'-heptabromo-

Cat. No.: B14306857
CAS No.: 119264-57-2
M. Wt: 706.5 g/mol
InChI Key: FDSVFTKTWCIQCW-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- is a brominated biphenyl compound. Brominated biphenyls are a group of chemicals where bromine atoms are substituted onto the biphenyl structure. These compounds are known for their stability and resistance to degradation, making them useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- typically involves the bromination of biphenyl. This can be achieved through the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the biphenyl ring.

Industrial Production Methods

Industrial production of 1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the final product. The bromination reaction is typically carried out in a solvent such as carbon tetrachloride or chloroform to facilitate the reaction and control the temperature.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc and hydrochloric acid.

    Oxidation Reactions: The biphenyl structure can be oxidized to form biphenyl quinones under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.

    Reduction: Zinc and hydrochloric acid or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of biphenyl derivatives with different functional groups.

    Reduction: Formation of biphenyl with fewer bromine atoms or completely debrominated biphenyl.

    Oxidation: Formation of biphenyl quinones or other oxidized biphenyl derivatives.

Scientific Research Applications

1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on biological systems, including its potential as an endocrine disruptor.

    Medicine: Investigated for its potential therapeutic applications and its effects on human health.

    Industry: Used as a flame retardant in various materials due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- involves its interaction with biological molecules. The bromine atoms on the biphenyl structure can interact with enzymes and receptors, potentially disrupting normal biological processes. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage.

Comparison with Similar Compounds

1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- can be compared with other brominated biphenyls such as:

    1,1’-Biphenyl, 2,2’,3,3’,4,5’,6,6’-octachloro-: Similar in structure but with chlorine atoms instead of bromine.

    1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Contains fluorine atoms instead of bromine.

    1,1’-Biphenyl, 2,2’,3,3’,4,4’,6-heptachloro-: Another chlorinated biphenyl with a different substitution pattern.

The uniqueness of 1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- lies in its specific bromination pattern, which imparts distinct chemical and physical properties compared to its chlorinated and fluorinated counterparts.

Properties

CAS No.

119264-57-2

Molecular Formula

C12H3Br7

Molecular Weight

706.5 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,6-dibromophenyl)benzene

InChI

InChI=1S/C12H3Br7/c13-4-2-1-3-5(14)6(4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H

InChI Key

FDSVFTKTWCIQCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br

Origin of Product

United States

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